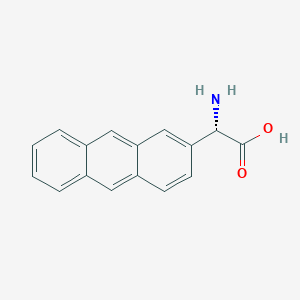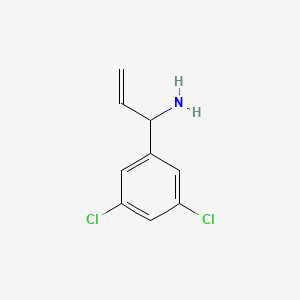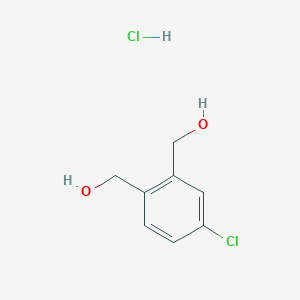
(4-Chloro-1,2-phenylene)dimethanol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-1,2-phenylene)dimethanol hydrochloride is a chemical compound with the molecular formula C8H9ClO2. It is a white to yellow solid that is used in various chemical and industrial applications. The compound is known for its unique chemical properties and reactivity, making it a valuable substance in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of (4-Chloro-1,2-phenylene)dimethanol hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The process involves the use of chlorinating agents and subsequent treatment with formaldehyde to introduce the hydroxymethyl groups .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-1,2-phenylene)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenols, aldehydes, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
(4-Chloro-1,2-phenylene)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-1,2-phenylene)dimethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-1,2-phenylene)dimethanol: Similar in structure but with a bromine atom instead of chlorine.
(4-Fluoro-1,2-phenylene)dimethanol: Contains a fluorine atom in place of chlorine.
(4-Methyl-1,2-phenylene)dimethanol: Has a methyl group instead of chlorine.
Uniqueness
(4-Chloro-1,2-phenylene)dimethanol hydrochloride is unique due to its specific reactivity and the presence of the chlorine atom, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H10Cl2O2 |
|---|---|
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
[4-chloro-2-(hydroxymethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H9ClO2.ClH/c9-8-2-1-6(4-10)7(3-8)5-11;/h1-3,10-11H,4-5H2;1H |
Clave InChI |
IWKORGWHDBMMSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CO)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


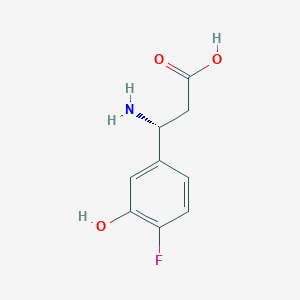
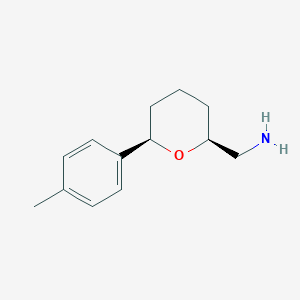
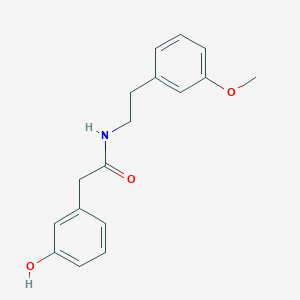
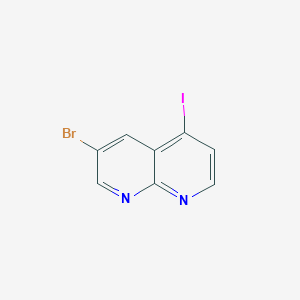
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
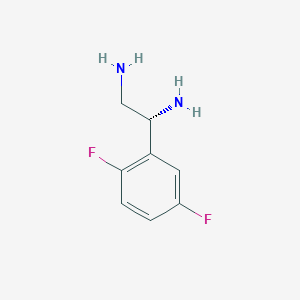
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
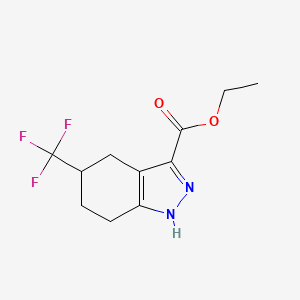
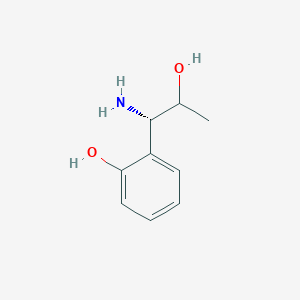
![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
